2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline
Description
2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline is a fluorinated aromatic amine featuring a biphenyl-2-yloxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its molecular formula is C₁₈H₁₃FNO, with an approximate molecular weight of 284.3 g/mol (calculated). This compound belongs to a class of fluoroaniline derivatives studied for their structural and electronic properties, which influence applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
5-fluoro-2-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-14-10-11-18(16(20)12-14)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQQZVKAGCEJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter molecular properties. Below is a comparison with key analogs:
Key Observations :
- Fluorine vs. Trifluoromethyl : The CF₃ substituent (329.32 g/mol) increases molecular weight by ~45 g/mol compared to fluorine, enhancing lipophilicity and steric hindrance, which may impact binding in biological systems.
- Electronic Effects : Nitro groups (e.g., 5-nitro-2-fluoroaniline) drastically reduce electron density, affecting spectroscopic profiles and reaction kinetics.
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a fluoroaniline group through an ether bond. The presence of the fluorine atom enhances its lipophilicity and biological activity by influencing molecular interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorine atom plays a crucial role in enhancing hydrogen bonding capabilities, which may facilitate binding to specific receptors or enzymes involved in disease pathways.
Key Mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Research indicates that it may have selective cytotoxic effects on cancer cell lines, promoting apoptosis through specific signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below are summarized findings from diverse research sources:
Case Studies
- Antimicrobial Efficacy : A study published in 2024 highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The study utilized disk diffusion methods to evaluate the antibacterial properties and reported promising results against resistant strains.
- Cytotoxicity Against Cancer Cells : A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound selectively induced cell death in NSCLC cells while sparing normal cells, underscoring its potential for targeted cancer therapy.
- Kinase Selectivity Profile : In another study focused on kinase selectivity, the compound was evaluated against a panel of kinases. It exhibited high selectivity for specific kinases involved in tumor growth signaling pathways, indicating its utility as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
